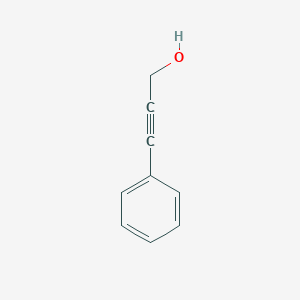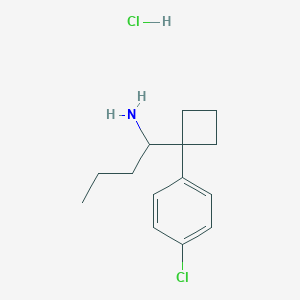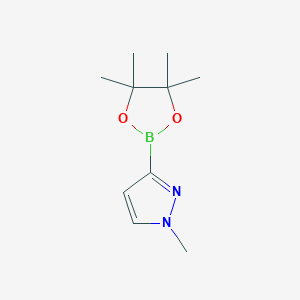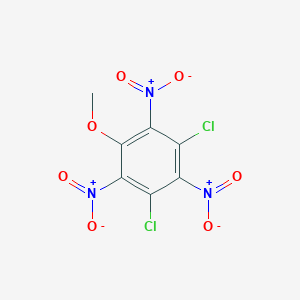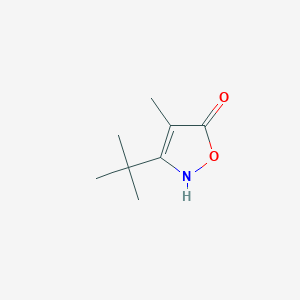
3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one, also known as TBOA, is a chemical compound that has been extensively studied in the field of neuroscience for its ability to inhibit glutamate transporters. Glutamate transporters are responsible for regulating the levels of glutamate, which is the main excitatory neurotransmitter in the brain. TBOA has been found to have potential therapeutic applications in the treatment of various neurological disorders.
Mécanisme D'action
3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one acts as a non-competitive inhibitor of glutamate transporters, which means that it binds to a site on the transporter that is different from the glutamate binding site. This results in a decrease in the ability of the transporter to remove glutamate from the synaptic cleft, leading to an increase in extracellular glutamate levels.
Effets Biochimiques Et Physiologiques
The increase in extracellular glutamate levels caused by 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one can have both beneficial and detrimental effects on neuronal function. On one hand, increased glutamate levels can enhance synaptic transmission and improve cognitive function. On the other hand, excessive glutamate release can lead to excitotoxicity and neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one in lab experiments is its ability to selectively inhibit glutamate transporters without affecting other neurotransmitter systems. This allows researchers to study the specific effects of glutamate transporter inhibition on neuronal function. However, one limitation of using 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one. One area of interest is the development of more selective inhibitors of glutamate transporters that can be used to study the specific roles of different transporter subtypes. Another area of interest is the potential therapeutic applications of 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one in the treatment of neurological disorders such as epilepsy and stroke. Further research is needed to fully understand the effects of 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one on neuronal function and to explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one involves the reaction of tert-butylamine, methyl acrylate, and ethyl chloroformate in the presence of a base. The resulting product is then treated with hydroxylamine to form 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one. The synthesis method has been well-established and has been used by many researchers in the field.
Applications De Recherche Scientifique
3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one has been widely used in neuroscience research for its ability to inhibit glutamate transporters. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, which is important for maintaining proper neuronal function. Inhibition of glutamate transporters by 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function.
Propriétés
Numéro CAS |
144478-95-5 |
|---|---|
Nom du produit |
3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one |
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
3-tert-butyl-4-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H13NO2/c1-5-6(8(2,3)4)9-11-7(5)10/h9H,1-4H3 |
Clé InChI |
JTLYDAPCRXTMFG-UHFFFAOYSA-N |
SMILES |
CC1=C(NOC1=O)C(C)(C)C |
SMILES canonique |
CC1=C(NOC1=O)C(C)(C)C |
Synonymes |
5(2H)-Isoxazolone,3-(1,1-dimethylethyl)-4-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



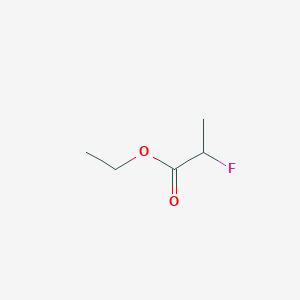
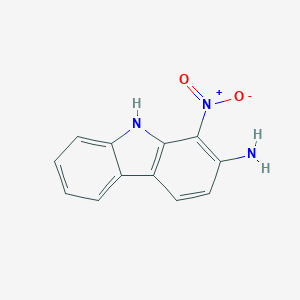
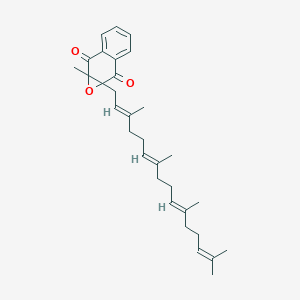
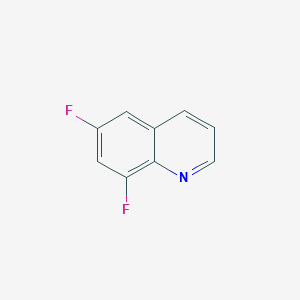
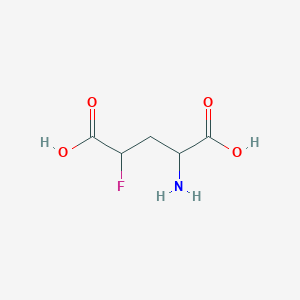
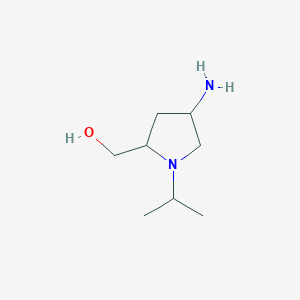
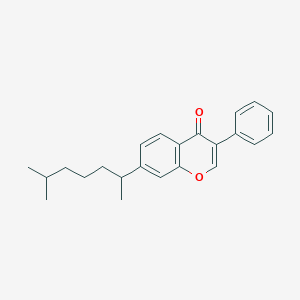
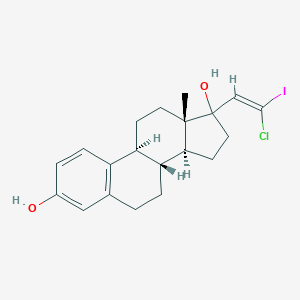
![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B127167.png)
